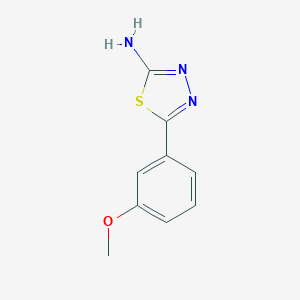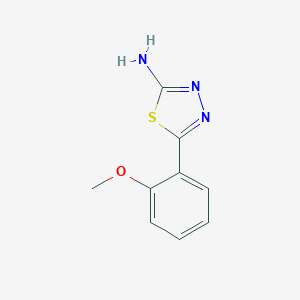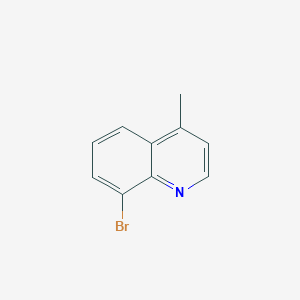
8-Bromo-4-methylquinoline
Vue d'ensemble
Description
8-Bromo-4-methylquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is a solid substance stored at room temperature . It is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 8-Bromo-4-methylquinoline, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for 8-Bromo-4-methylquinoline is 1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its analogues undergo various chemical reactions. They can be functionalized for biological and pharmaceutical activities. The main scaffold of quinoline can be constructed using a wide range of synthesis protocols .
Physical And Chemical Properties Analysis
8-Bromo-4-methylquinoline is a solid substance stored at room temperature . It has a molecular weight of 222.08 .
Applications De Recherche Scientifique
Medicinal Chemistry
8-Bromo-4-methylquinoline: is a versatile compound in medicinal chemistry due to its structural similarity to quinoline, which is a scaffold for many pharmacologically active compounds. It has potential applications in the synthesis of various drugs, including those with antimalarial , antimicrobial , and anticancer properties . The bromine atom in the 8-position can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization.
Food Industry
In the food industry, quinoline derivatives are used for their antimicrobial properties. While specific applications of 8-Bromo-4-methylquinoline in food are not directly mentioned, its structural class is known to be involved in food preservation and safety .
Catalysts
Quinoline derivatives are known to be used in catalysis. They can form complexes with metals and act as ligands in various catalytic processes, including those relevant to green chemistry and sustainable chemical processes . 8-Bromo-4-methylquinoline could potentially be used to synthesize such catalysts.
Dyes and Pigments
Quinoline compounds are utilized in the production of dyes and pigments due to their conjugated ring systems, which can absorb and emit light. Polysubstituted quinolines, such as 8-hydroxyquinoline, are used to produce metal complexes with luminescent properties . By analogy, 8-Bromo-4-methylquinoline may serve as a precursor in the synthesis of such materials.
Materials Science
In materials science, quinoline derivatives are incorporated into various materials for their electronic properties. They can be part of organic semiconductors, photovoltaic materials, and other electronic devices . The bromine atom in 8-Bromo-4-methylquinoline could be used to introduce additional functional groups that modify the electronic properties of these materials.
Refineries
Quinoline derivatives are used as anti-foaming agents in refineries . The specific application of 8-Bromo-4-methylquinoline in this context is not detailed, but it could be investigated for similar uses, given the structural importance of quinolines in this industry.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its analogues, including 8-Bromo-4-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study and application of these compounds are likely to focus on the development of novel synthetic methods and the exploration of their biological and pharmaceutical activities.
Propriétés
IUPAC Name |
8-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFUSVOFDOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572198 | |
| Record name | 8-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylquinoline | |
CAS RN |
172939-50-3 | |
| Record name | 8-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)

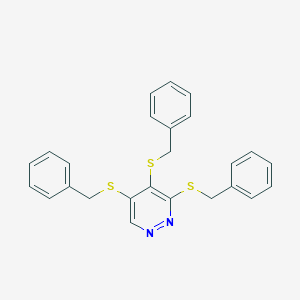
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
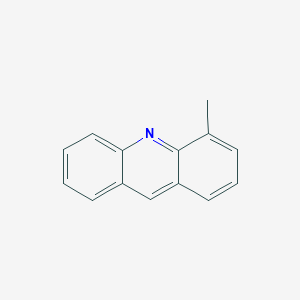

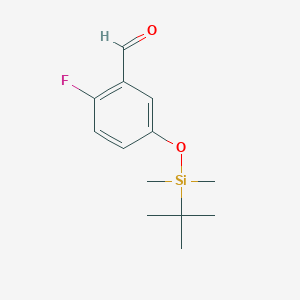
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
